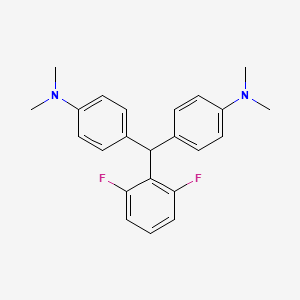
Bis-(4-n,n-dimethylamino-phenyl)-(2,6-difluoro-phenyl)methane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis-(4-n,n-dimethylamino-phenyl)-(2,6-difluoro-phenyl)methane is an organic compound known for its unique chemical structure and properties. This compound features two 4-n,n-dimethylamino-phenyl groups and a 2,6-difluoro-phenyl group attached to a central methane carbon. It is used in various scientific research applications due to its distinctive characteristics.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Bis-(4-n,n-dimethylamino-phenyl)-(2,6-difluoro-phenyl)methane typically involves the reaction of 4-n,n-dimethylamino-benzaldehyde with 2,6-difluoro-benzaldehyde in the presence of a suitable catalyst. The reaction conditions often include a solvent such as ethanol or methanol, and the reaction is carried out at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
Bis-(4-n,n-dimethylamino-phenyl)-(2,6-difluoro-phenyl)methane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Electrophilic aromatic substitution using halogens or nitrating agents.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of halogenated or nitrated derivatives.
Applications De Recherche Scientifique
Bis-(4-n,n-dimethylamino-phenyl)-(2,6-difluoro-phenyl)methane has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a diagnostic agent.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of Bis-(4-n,n-dimethylamino-phenyl)-(2,6-difluoro-phenyl)methane involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to the modulation of various biochemical pathways. The presence of the dimethylamino groups enhances its ability to interact with biological molecules, while the difluoro-phenyl group contributes to its stability and reactivity .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Bis-(4-n,n-dimethylamino-phenyl)methane
- Bis-(4-n,n-dimethylamino-phenyl)-phenylmethane
- Bis-(4-n,n-dimethylamino-phenyl)-(2,4-difluoro-phenyl)methane
Uniqueness
Bis-(4-n,n-dimethylamino-phenyl)-(2,6-difluoro-phenyl)methane is unique due to the presence of the 2,6-difluoro-phenyl group, which imparts distinct electronic and steric properties. This makes it more reactive and stable compared to its analogs, allowing for a broader range of applications in scientific research and industry .
Propriétés
Formule moléculaire |
C23H24F2N2 |
|---|---|
Poids moléculaire |
366.4 g/mol |
Nom IUPAC |
4-[(2,6-difluorophenyl)-[4-(dimethylamino)phenyl]methyl]-N,N-dimethylaniline |
InChI |
InChI=1S/C23H24F2N2/c1-26(2)18-12-8-16(9-13-18)22(23-20(24)6-5-7-21(23)25)17-10-14-19(15-11-17)27(3)4/h5-15,22H,1-4H3 |
Clé InChI |
DXAUBSPLNNMQEU-UHFFFAOYSA-N |
SMILES canonique |
CN(C)C1=CC=C(C=C1)C(C2=CC=C(C=C2)N(C)C)C3=C(C=CC=C3F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


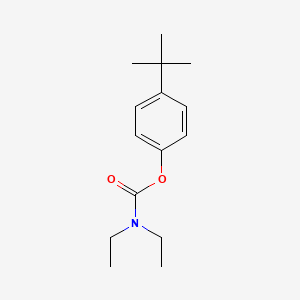
![2,4-Dibromo-6-[(cyclohexyl-methyl-amino)-methyl]-phenylamine hydrobromide](/img/structure/B13821520.png)
![N-(2,6-dimethylphenyl)-2-[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B13821522.png)
![10-(dibenzylamino)-2-methoxy-6-methyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinolin-1-ol](/img/structure/B13821524.png)
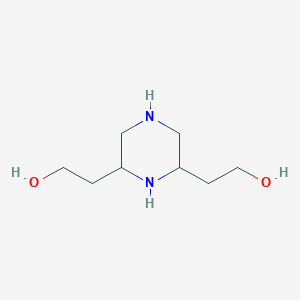
![(5Z)-2-(4-chloroanilino)-5-[(3-hydroxyphenyl)methylidene]-1,3-thiazol-4-one](/img/structure/B13821532.png)
![1H-Furo[3,4-B]pyrrolizine](/img/structure/B13821539.png)
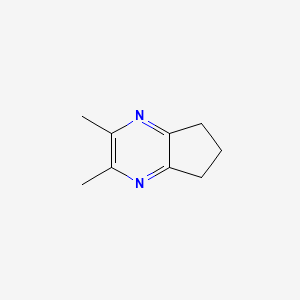
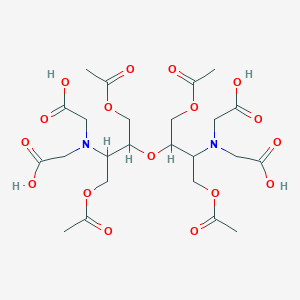
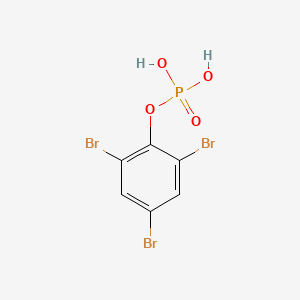
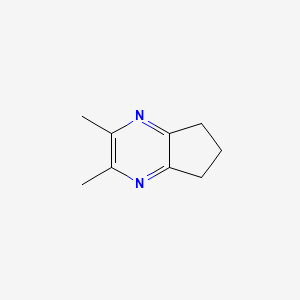
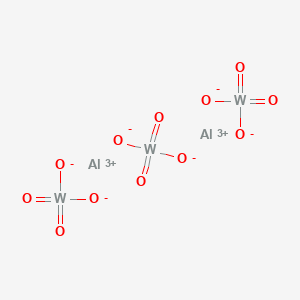
![N'-{3-[(4-fluorophenoxy)methyl]-4-methoxybenzylidene}-1H-pyrazole-3-carbohydrazide](/img/structure/B13821585.png)
![2-(3-chlorophenoxy)-N'-[(1Z)-1-(4-chlorophenyl)ethylidene]acetohydrazide](/img/structure/B13821594.png)
